tert-Butyl benzoate

Catalog No.
S602451
CAS No.
774-65-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl benzoate

CAS Number

774-65-2

Product Name

tert-Butyl benzoate

IUPAC Name

tert-butyl benzoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

LYDRKKWPKKEMNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1

Avobenzone

TBB is a key intermediate in the synthesis of avobenzone, a widely used UVA sunscreen agent. The reaction involves condensation of TBB with 4-methoxyacetophenone, leading to the formation of avobenzone []. This process is crucial for the development and manufacturing of sunscreens with broad-spectrum protection against harmful UV radiation.

Model Systems

TBB can be employed as a model compound in various research settings. Its well-defined chemical structure and relatively simple properties make it suitable for studying various phenomena, including:

  • Organic synthesis: TBB can serve as a substrate for exploring new reaction pathways and catalyst development in organic chemistry [].
  • Drug delivery: The lipophilic nature of TBB allows its use as a model system for investigating drug delivery strategies, particularly the permeation and distribution of lipophilic drugs across biological membranes [].
  • Environmental studies: TBB can be used as a model contaminant to assess the fate and transport of organic compounds in environmental systems [].

Research Tools

TBB finds limited direct application as a research tool, but its properties can be advantageous in specific situations:

  • Solvent: Due to its non-polar character, TBB can be used as a solvent for certain research applications, particularly when dissolving non-polar materials or extracting them from complex mixtures [].
  • Reference standard: TBB's well-defined structure and readily available commercially make it a suitable reference standard for analytical techniques like chromatography or spectroscopy [].

Tert-Butyl benzoate is a benzoate ester formed from the condensation of benzoic acid and tert-butanol. It has the molecular formula C11H14O2C_{11}H_{14}O_{2} and is recognized for its colorless liquid form with a characteristic aromatic odor. This compound is utilized in various industrial applications, particularly in organic synthesis and as a solvent due to its favorable chemical properties and moderate volatility .

  • Flammability: It is combustible and can release harmful fumes upon burning.
  • Eye and Skin Irritation: It may cause irritation to eyes and skin upon contact.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated area.
  • Follow proper disposal procedures according to local regulations.
Due to its ability to dissolve both polar and non-polar compounds.
  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and cosmetics.
  • While specific biological activities of tert-butyl benzoate are not extensively documented, esters like this compound are often evaluated for their potential toxicity and environmental impact. Some studies suggest that similar esters may exhibit low acute toxicity but could pose risks to aquatic life if released into water bodies. Therefore, handling precautions are necessary to mitigate any potential environmental hazards .

    Several methods exist for synthesizing tert-butyl benzoate:

    • Direct Esterification: The most common method involves the direct reaction of benzoic acid with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires refluxing to drive the equilibrium towards ester formation.
    • Catalytic Methods: Recent advancements include using environmentally friendly catalysts such as titanium sulfate for more efficient synthesis, yielding high purity and reduced waste .
    • Oxidation of Tert-Butyl Toluene: Tert-butyl toluene can be oxidized under specific conditions to yield tert-butyl benzoate as a byproduct .

    Interaction studies involving tert-butyl benzoate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to form stable complexes with metal catalysts enhances its utility in various synthetic pathways. Additionally, studies on its cleavage reactions provide insights into safer alternatives for handling hazardous materials .

    Several compounds share structural similarities with tert-butyl benzoate, each exhibiting unique properties:

    Compound NameStructureKey Properties
    Methyl benzoateC9H10OC_{9}H_{10}OLower boiling point; used as a flavoring agent
    Ethyl benzoateC10H12OC_{10}H_{12}OSlightly higher volatility; used in fragrances
    Propyl benzoateC11H14OC_{11}H_{14}OSimilar applications; higher boiling point

    Uniqueness of Tert-Butyl Benzoate

    Tert-butyl benzoate's uniqueness lies in its bulky tert-butyl group, which imparts steric hindrance that influences its reactivity and stability compared to smaller esters like methyl or ethyl benzoates. This characteristic makes it particularly useful in specific synthetic pathways where steric factors play a crucial role.

    Traditional Esterification Approaches

    Traditional esterification methods for synthesizing tert-butyl benzoate have been extensively studied, with several approaches demonstrating varying degrees of success. The conventional Fischer esterification, which involves the direct reaction of benzoic acid with tert-butyl alcohol in the presence of an acid catalyst, presents significant challenges due to the tertiary nature of the alcohol [17]. This method typically yields only 30-60% conversion due to competing elimination reactions that convert tert-butyl alcohol to isobutene, thereby reducing the effective concentration of the alcoholic substrate [17].

    A more successful traditional approach involves the reaction of benzoic acid with isobutene gas under acidic conditions. This method circumvents the elimination problem by directly utilizing the alkene that would otherwise be formed as a side product [1] [26]. The process typically operates at temperatures between 40-60°C under pressure, achieving conversions of 70-90% with excellent selectivity [1]. The reaction mechanism involves protonation of isobutene to form a tertiary carbocation, which subsequently attacks the carbonyl carbon of the protonated carboxylic acid [26].

    The acid chloride method represents another traditional approach that demonstrates high efficiency. Benzoyl chloride reacts with tert-butyl alcohol in the presence of a base such as pyridine or triethylamine [5]. This method typically proceeds at room temperature to 50°C and achieves yields of 70-95% [5]. The reaction involves nucleophilic acyl substitution, where the tertiary alcohol attacks the electrophilic carbonyl carbon of the acid chloride, followed by elimination of hydrogen chloride [5].

    Coupling reagent-mediated esterification using dicyclohexylcarbodiimide or diisopropylcarbodiimide provides another traditional route. These methods operate under mild conditions at room temperature for 12-24 hours, achieving moderate yields of 60-85% [4] [18]. The isourea-mediated approach, utilizing O-tert-butyl-N,N'-diisopropylisourea, demonstrates particular selectivity and proceeds at low temperatures from 3°C to room temperature overnight, yielding 40-70% of the desired ester [4] [18].

    MethodReagentsTemperature (°C)Time (hours)Yield (%)Key Limitations
    Fischer EsterificationBenzoic acid + tert-butanol + H₂SO₄60-804-830-60Elimination reactions [17]
    Isobutene MethodBenzoic acid + isobutene + acid catalyst40-602-670-90Requires pressure equipment [1]
    Acid Chloride MethodBenzoyl chloride + tert-butanol + base20-501-370-95Requires acid chloride preparation [5]
    DCC/DIC CouplingBenzoic acid + tert-butanol + coupling reagent20-2512-2460-85Expensive reagents [4]
    Isourea-MediatedBenzoic acid + isourea derivative3-2512-1640-70Moderate yields [18]

    Catalytic Systems and Process Optimization

    Catalytic systems for tert-butyl benzoate synthesis have evolved significantly, with various catalyst types demonstrating distinct advantages and limitations. Sulfuric acid remains the most commonly employed homogeneous catalyst, typically used at loadings of 5-20 mol% at temperatures of 60-80°C [21]. However, its use results in moderate conversions of 40-70% with selectivities of 60-80% due to competing side reactions [21].

    Methanesulfonic acid has emerged as a superior homogeneous catalyst, demonstrating exceptional performance in the esterification of para-tert-butylbenzoic acid with methanol [10]. Process optimization studies using Taguchi methodology identified optimal conditions of 10% catalyst concentration, 5:1 methanol to acid molar ratio, and 2 hours at reflux temperature of 67°C, achieving conversions of 85-95% with selectivities exceeding 90% [10]. Kinetic investigations revealed that the reaction follows irreversible pseudo-second-order kinetics in the initial phase, transitioning to reversible second-order kinetics as equilibrium is approached [10].

    Titanium sulfate represents an environmentally friendly catalytic option for methyl ester synthesis, operating at 10-20 weight percent loading relative to the carboxylic acid [1]. The process involves heating the reaction mixture to reflux temperature for 5-8 hours, achieving yields of 75-85% with product purities exceeding 98% [1]. The catalyst can be removed by hot filtration and partially recycled, though its activity diminishes over multiple uses [1].

    Heterogeneous catalysts offer significant advantages in terms of separation and recyclability. Amberlyst-15, a macroporous sulfonic acid resin, demonstrates excellent performance at loadings of 2-10 mol% and temperatures of 40-80°C [30]. The catalyst achieves conversions of 70-90% with selectivities of 85-95% and can be recycled for 5-10 cycles with minimal loss of activity [30].

    Perfluorinated sulfonic resins represent advanced heterogeneous catalysts that operate effectively at mild conditions of 0-15°C [11]. These catalysts demonstrate exceptional activity with conversions of 95-97% and selectivities exceeding 99% [11]. The reaction proceeds through an acid-catalyzed mechanism where isobutene gas is slowly introduced into the reaction mixture containing the carboxylic acid and catalyst [11]. The catalyst can be recovered by filtration, washed, activated, and reused for more than 10 cycles [11].

    Recent developments in catalyst design include the use of trifluoromethanesulfonimide as a mild catalytic system [25]. This catalyst operates at loadings of 2-10 mol% and temperatures of 60-80°C, achieving conversions of 66-79% with excellent functional group tolerance [25]. The mild reaction conditions make this system particularly suitable for sensitive substrates [25].

    Catalyst TypeLoadingTemperature (°C)Conversion (%)Selectivity (%)RecyclabilityKey Advantages
    Sulfuric Acid5-20 mol%60-8040-7060-80NoLow cost, readily available [21]
    Methanesulfonic Acid10 mol%6785-95>90NoHigh activity, green catalyst [10]
    Titanium Sulfate10-20 wt%Reflux75-85>98LimitedEnvironmental friendly [1]
    Amberlyst-152-10 mol%40-8070-9085-955-10 cyclesHeterogeneous, recyclable [30]
    Perfluorinated Resin1:8-10 ratio0-1595-97>99>10 cyclesMild conditions, high activity [11]
    Tf₂NH2-10 mol%60-8066-79>95NoFunctional group tolerance [25]

    Industrial-Scale Production Protocols

    Industrial production of tert-butyl benzoate has been successfully implemented using several scaled-up processes, with the continuous isobutene-based method representing the most widely adopted approach. The Council of Scientific and Industrial Research-Indian Institute of Chemical Technology developed and commercialized a continuous process for para-tert-butyl methyl benzoate production with a capacity of 3000 metric tons per annum [24]. This technology demonstrates the feasibility of large-scale production and has been successfully licensed and implemented in commercial operations [24].

    The continuous isobutene process operates at temperatures of 40-60°C under pressures of 5-15 bar with residence times of 2-4 hours [24]. This method achieves conversions of 85-95% with product purities exceeding 98% [24]. The process design incorporates multiple reaction stages with intermediate separation units to optimize conversion and minimize by-product formation [24]. Energy consumption ranges from 800-1200 kilowatt-hours per ton, making it economically competitive with alternative synthetic routes [24].

    Batch esterification processes represent a more traditional industrial approach, suitable for smaller production volumes of 500-2000 metric tons per annum. These processes typically operate at atmospheric pressure with temperatures of 67-80°C and reaction times of 4-8 hours [10]. While achieving moderate conversions of 70-85%, batch processes offer greater flexibility in product specification and reduced capital investment requirements [10].

    Flow microreactor systems have emerged as a promising technology for medium-scale production ranging from 100-1000 metric tons per annum [12] [29]. These systems operate at elevated temperatures of 100-120°C with residence times of 10-60 minutes, achieving conversions of 80-90% with product purities exceeding 97% [12] [29]. The continuous nature of flow processing provides excellent temperature control, improved mass transfer, and enhanced safety compared to traditional batch operations [12] [29].

    Solid acid-catalyzed processes offer advantages in terms of catalyst separation and environmental impact. These systems typically operate at temperatures of 60-90°C with residence times of 3-6 hours, achieving conversions of 75-90% with product purities exceeding 96% [11]. The heterogeneous nature of the catalyst facilitates easy separation and recycling, reducing overall operating costs [11].

    Pressure vessel esterification represents the largest scale production method, capable of handling capacities exceeding 10,000 metric tons per annum. These systems operate at elevated pressures of 8-20 bar and temperatures of 50-70°C with residence times of 3-8 hours [6]. While requiring significant capital investment, these processes achieve high conversions of 80-95% with excellent product purities exceeding 98% [6].

    Production MethodCapacity (TPA)Temperature (°C)Pressure (bar)Residence TimeConversion (%)Energy (kWh/ton)
    Continuous Isobutene3000-800040-605-152-4 hours85-95800-1200 [24]
    Batch Esterification500-200067-801-24-8 hours70-851200-1800 [10]
    Flow Microreactor100-1000100-1201-510-60 minutes80-90600-1000 [12]
    Solid Acid Process1000-500060-901-33-6 hours75-90900-1400 [11]
    Pressure Vessel2000-1000050-708-203-8 hours80-951000-1600 [6]

    Green Chemistry and Sustainable Synthesis

    Green chemistry approaches to tert-butyl benzoate synthesis have gained significant attention, with several innovative methods demonstrating superior environmental profiles compared to traditional processes. Electromagnetic milling represents a revolutionary approach that operates under solvent-free conditions at room temperature without additional heating [27] [28] [31]. This method utilizes ferromagnetic rods as grinding media that become magnetized under a rotating magnetic field, facilitating bond activation through a novel mechanism involving single electron transfer processes [27] [28] [31].

    The electromagnetic milling process achieves conversions of 60-91% using di-tert-butyl dicarbonate as the tert-butyl source [27] [28] [31]. The reaction proceeds through formation of a tert-butoxycarbonyl intermediate that complexes with magnetized ferromagnetic rods, followed by generation of tert-butyl radicals and subsequent ester formation [27] [28] [31]. This approach demonstrates excellent atom economy exceeding 90% and environmental factors below 0.5, representing significant improvements over conventional methods [27] [28] [31].

    Flow microreactor technology provides another sustainable approach that operates continuously with improved efficiency and reduced waste generation [12] [29]. The technology utilizes di-tert-butyl dicarbonate as a safer alternative to traditional reagents, operating at temperatures of 100-120°C with residence times of minutes rather than hours [12] [29]. The continuous nature of the process provides better temperature control, enhanced mixing, and improved safety compared to batch operations [12] [29].

    Solid acid catalysis using biomass-derived catalysts represents a particularly sustainable approach. Carbon catalysts prepared from lignocellulosic feedstocks through phosphoric acid activation and sulfonation demonstrate catalytic activity comparable to commercial Amberlyst-15 [30]. These catalysts achieve reaction rates of 4.3-5.2 × 10⁻⁶ mol·g⁻¹·s⁻¹ at 120°C, with turnover frequencies indicating that surface groups with acidity levels below 3.6 participate effectively in the esterification reaction [30].

    Microwave-assisted synthesis provides energy-efficient processing with significantly reduced reaction times [21]. The method operates under sealed-vessel conditions at temperatures of 120-150°C for 0.5-2 hours, achieving yields of 75-95% [21]. The microwave heating provides uniform temperature distribution and enhanced reaction kinetics, resulting in improved energy efficiency compared to conventional heating methods [21].

    Solvent-free synthesis approaches eliminate the use of volatile organic compounds, thereby reducing environmental impact and simplifying product purification [27] [31]. These methods typically achieve atom economies exceeding 90% and environmental factors below 1.0, representing substantial improvements in process greenness [27] [31].

    Room temperature synthesis methods minimize energy consumption and reduce carbon footprint associated with heating requirements [27] [31]. The electromagnetic milling approach operates entirely at ambient temperature while achieving good conversions, demonstrating the feasibility of energy-efficient ester synthesis [27] [31].

    Recyclable catalyst systems contribute to sustainability by minimizing catalyst waste and reducing overall process costs. Perfluorinated sulfonic resins can be recycled for more than 10 cycles with minimal activity loss, while biomass-derived carbon catalysts demonstrate recyclability for 3-5 cycles [11] [30].

    Green ApproachAtom Economy (%)E-FactorEnergy EfficiencyKey Environmental Benefits
    Electromagnetic Milling>90<0.5ExcellentSolvent-free, room temperature [27] [31]
    Flow Microreactor85-950.5-1.5Very GoodContinuous operation, reduced waste [12] [29]
    Solid Acid Catalysis80-901.0-3.0GoodRecyclable catalyst, easy separation [30]
    Biomass-Derived Catalysts75-902.0-4.0GoodRenewable catalyst source [30]
    Microwave-Assisted80-951.0-2.5Very GoodReduced energy consumption [21]
    Solvent-Free Synthesis>90<1.0ExcellentNo volatile organic compounds [27] [31]

    XLogP3

    2.8

    Other CAS

    774-65-2

    Wikipedia

    Tert-butyl benzoate

    Dates

    Modify: 2023-08-15

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